1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one

Regiochemistry Indazole Structural isomerism

1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one (CAS 1355248-91-7) is a synthetic tetrahydroindazole derivative with molecular formula C₁₇H₂₀N₂O₂ and molecular weight 284.35 g/mol. The compound is a white solid at room temperature and belongs to the indazole class of heterocyclic compounds, characterized by a 1,2,3-triazole ring fused to a benzene ring.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Cat. No. B13870666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C=NN2CC3=CC=C(C=C3)OC)C(=O)C1)C
InChIInChI=1S/C17H20N2O2/c1-17(2)8-15-14(16(20)9-17)10-18-19(15)11-12-4-6-13(21-3)7-5-12/h4-7,10H,8-9,11H2,1-3H3
InChIKeyMGVJTESDJLYRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one: Structural Identity and Compound Class for Informed Procurement


1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one (CAS 1355248-91-7) is a synthetic tetrahydroindazole derivative with molecular formula C₁₇H₂₀N₂O₂ and molecular weight 284.35 g/mol. The compound is a white solid at room temperature and belongs to the indazole class of heterocyclic compounds, characterized by a 1,2,3-triazole ring fused to a benzene ring. Its core scaffold—6,6-dimethyl-5,7-dihydroindazol-4-one—places it within the broader family of tetrahydroindazole cannabinoid receptor modulators, a class extensively investigated for CB1 inverse agonism and peripheral selectivity. [1] This compound is distinguished from its closest structural analogs by the specific N1-(4-methoxybenzyl) substitution pattern, which differentiates it from the N2-regioisomer (CAS 1355248-92-8), the 5-bromo derivative (CAS 1355248-93-9), and the 1-(4-tert-butylphenyl) analog (CAS 2379946-55-9).

Why 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one Cannot Be Replaced by In-Class Analogs Without Risk of Divergent Outcomes


Within the 6,6-dimethyl-5,7-dihydroindazol-4-one scaffold family, substitution at the N1 versus N2 position produces regioisomers with distinct chemical and potentially distinct pharmacological identities. The 2-[(4-Methoxyphenyl)methyl] regioisomer (CAS 1355248-92-8) shares an identical molecular formula and mass but differs in the attachment point of the 4-methoxybenzyl group to the indazole core, which can alter hydrogen-bonding capacity, metabolic stability, and target engagement. Furthermore, replacement of the 4-methoxybenzyl N-substituent with a 4-tert-butylphenyl group (CAS 2379946-55-9) substantially alters lipophilicity and steric bulk, parameters known to influence blood-brain barrier penetration and peripheral selectivity in tetrahydroindazole CB1 inverse agonist series. Generic substitution without explicit comparative pharmacological data for this specific compound risks introducing uncharacterized changes in potency, selectivity, or pharmacokinetic behavior that cannot be predicted from structural similarity alone.

Quantitative Differentiation Evidence for 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one Against Its Closest Structural Analogs


N1 vs. N2 Regioisomeric Substitution: Structural Identity Confirmation by CAS Registry

The target compound (CAS 1355248-91-7) is definitively the N1-substituted regioisomer, with the 4-methoxybenzyl group attached at the 1-position of the indazole ring, whereas its closest isomer, 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one (CAS 1355248-92-8), carries the identical substituent at the 2-position. Both compounds share an identical molecular formula (C₁₇H₂₀N₂O₂) and molecular weight (284.35 g/mol), meaning that mass-based analytical methods alone cannot distinguish them. Procurement of the incorrect regioisomer introduces a structurally distinct chemical entity with potentially divergent hydrogen-bond acceptor/donor patterns, metabolic stability, and receptor-binding orientation.

Regiochemistry Indazole Structural isomerism Chemical identity

Absence of the 5-Bromo Substituent: Differentiated Halogen Content Versus the 5-Bromo Analog

The target compound (MW 284.35) lacks the bromine atom present in 5-Bromo-1-[(4-methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one (CAS 1355248-93-9, MW 363.25). This 78.9 Da mass difference and the absence of a heavy halogen atom have implications for lipophilicity (reduced logP vs. the brominated analog), metabolic stability (no potential for CYP-mediated oxidative debromination), and synthetic tractability (fewer synthetic steps, lower cost of goods). In related indazole-based synthetic cannabinoid series, 5-halogenation has been shown to modulate CB1 receptor binding affinity and efficacy; the non-halogenated scaffold therefore represents a distinct pharmacological starting point. [1]

Halogen substitution Molecular weight Lipophilicity Synthetic cannabinoid

4-Methoxybenzyl vs. 4-tert-Butylphenyl N-Substituent: Differentiated Hydrogen-Bonding Capacity and Steric Profile

The target compound bears a 4-methoxybenzyl N1-substituent (containing an ether oxygen capable of hydrogen-bond acceptance), whereas 1-(4-tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one (CAS 2379946-55-9) carries a 4-tert-butylphenyl group that is purely hydrophobic and more sterically demanding. In tetrahydroindazole CB1 inverse agonist series, the nature of the N1-substituent has been shown to influence peripheral selectivity (brain-to-plasma ratio), with polar substituents generally favoring peripheral restriction. [1] The 4-methoxybenzyl group introduces an additional hydrogen-bond acceptor (ether oxygen) not present in the tert-butylphenyl analog, which may enhance aqueous solubility and reduce non-specific protein binding relative to the fully hydrophobic tert-butylphenyl derivative. [2]

N-substituent Hydrogen bonding Lipophilicity Peripheral selectivity

Recommended Application Scenarios for 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one Based on Structural Differentiation Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Cannabinoid Receptor Research

This compound is suitable as a defined N1-substituted tetrahydroindazole scaffold for SAR studies exploring the impact of indazole N-substitution regiochemistry on cannabinoid receptor binding and functional activity. Its unambiguous N1-(4-methoxybenzyl) identity (distinct from the N2 regioisomer CAS 1355248-92-8) makes it appropriate for head-to-head comparisons of N1 vs. N2 pharmacological profiles. Researchers investigating CB1 receptor modulation should note that tetrahydroindazole derivatives with N1-substitution patterns have demonstrated potent CB1 inverse agonism in published series. [1]

Non-Halogenated Scaffold for Metabolic Stability and Toxicology Profiling

The absence of halogen substituents (in contrast to the 5-bromo analog CAS 1355248-93-9) makes this compound a useful reference standard for evaluating the contribution of halogenation to metabolic stability, CYP inhibition, and potential reactive metabolite formation in tetrahydroindazole series. Non-halogenated scaffolds are generally preferred as starting points for lead optimization due to lower molecular weight, reduced lipophilicity, and avoidance of halogen-specific toxicity concerns. [1]

Peripheral Selectivity Assessment Using the 4-Methoxybenzyl Pharmacophore

Given that the 4-methoxybenzyl N-substituent introduces a hydrogen-bond acceptor not present in purely hydrophobic N-aryl analogs (e.g., 4-tert-butylphenyl derivative CAS 2379946-55-9), this compound may be evaluated in brain-to-plasma distribution studies to assess whether the ether oxygen contributes to peripheral restriction of CB1 inverse agonists. Published tetrahydroindazole series have demonstrated that N-substituent polarity is a key determinant of peripheral vs. central CB1 receptor engagement. [1]

Analytical Reference Standard for Forensic and Regulatory Testing

This compound, with its well-defined CAS registry (1355248-91-7), molecular formula (C₁₇H₂₀N₂O₂), and molecular weight (284.35 g/mol), is suitable as an analytical reference standard for mass spectrometric and chromatographic identification of tetrahydroindazole derivatives in forensic, toxicological, or regulatory screening contexts. Its mass-identical relationship with the N2 regioisomer (CAS 1355248-92-8) underscores the importance of using authenticated reference material for unambiguous identification. [1]

Quote Request

Request a Quote for 1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.